2-methyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone
Description
The compound 2-methyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone features a fused [1,2]dithiolo[3,4-c]quinoline core modified with a thioxo group (C=S) at position 1 and three methyl substituents at positions 4, 4, and 6 of the quinoline ring. The propanone moiety at position 5 includes a 2-methyl group, contributing to steric bulk and electronic effects. This structural framework is characteristic of derivatives studied for applications in medicinal chemistry and materials science due to their unique electronic and steric profiles .
Properties
Molecular Formula |
C17H19NOS3 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-methyl-1-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
InChI |
InChI=1S/C17H19NOS3/c1-9(2)15(19)18-13-10(3)7-6-8-11(13)12-14(17(18,4)5)21-22-16(12)20/h6-9H,1-5H3 |
InChI Key |
MEJBSOTYDTUTAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C(C)C)(C)C)SSC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone typically involves multi-step organic reactions. One common method includes the condensation of appropriate thioamide and ketone precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-methyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially disrupting cellular processes. The dithiolo ring may interact with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of [1,2]dithiolo[3,4-c]quinoline derivatives with variations in substituents on the quinoline ring and the propanone side chain. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 8-ethoxy group in ’s compound increases polarity compared to the target compound’s unsubstituted position, likely improving solubility in polar solvents . The 8-methoxy and 4-chlorophenoxy substituents in introduce electron-withdrawing effects, which may stabilize the thioxo group and influence binding interactions in biological systems .
The 2-(4-chlorophenoxy) substituent () introduces both steric bulk and electronic modulation due to the chlorine atom, which could enhance affinity for aromatic binding pockets in proteins .
Density predictions for (1.49 g/cm³) align with typical values for sulfur-containing heterocycles, indicating compact molecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
